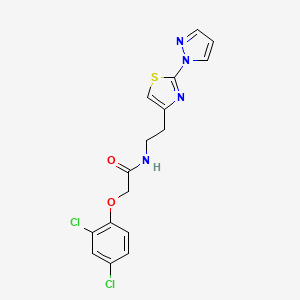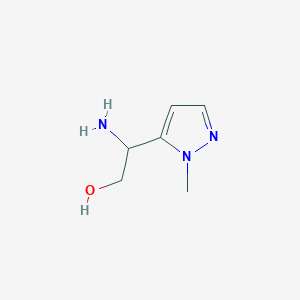
Methyl 3-(3-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-(3-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate” is a complex organic compound. It contains functional groups such as carboxylate, amide, and nitro groups, which are common in many organic compounds .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through reactions involving carboxylic acids, amines, and nitro compounds .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including X-ray diffraction (XRD), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its functional groups. For instance, the nitro group could potentially undergo reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. These properties may include melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
Synthesis of Radiopharmaceuticals and Labelled Compounds
One significant application of derivatives closely related to Methyl 3-(3-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate is in the synthesis of labelled compounds, particularly those used as antitumor agents. The process involves the reaction of thiophene derivatives with isotopically enriched reagents to produce [15N]-nitrothiophene-carboxamides in high yield. These compounds are of interest due to their potential application in medical imaging and cancer research, allowing for the tracking of drug distribution and metabolism within the body (Shinkwin & Threadgill, 1996).
Inhibition and Adsorption Studies
Thiazole-4-carboxylates, a class of compounds similar in structural complexity to Methyl 3-(3-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate, have been studied for their corrosion inhibiting properties on mild steel in acidic environments. These compounds demonstrate the potential to form protective adsorbed films on metal surfaces, significantly reducing corrosion rates. Such studies are crucial for developing new materials with enhanced durability and are applicable in various industrial settings (El aoufir et al., 2020).
Coordination Chemistry and Noninnocent Ligands
Research into the coordination chemistry of thiophene derivatives, including compounds analogous to Methyl 3-(3-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate, reveals their noninnocent behavior in ligand-metal complexes. These studies are fundamental in understanding the electronic structure and reactivity of metal complexes, which have implications in catalysis, material science, and the synthesis of novel organometallic compounds (Herebian et al., 2001).
Mécanisme D'action
Target of Action
Similar compounds have been found to target bcl-2 proteins and apoptotic pathways, which play a crucial role in the regulation of cell death .
Mode of Action
For instance, some compounds have been found to induce apoptosis by increasing caspase-3 expression and down-regulating Bcl-2 .
Biochemical Pathways
The compound may affect the intrinsic (or mitochondrial) and extrinsic (or death receptor) pathways of apoptosis . These pathways eventually lead to a common pathway or the execution phase of apoptosis . The activation of caspases, a group of enzymes belonging to the cysteine protease family, is a specific feature of apoptosis. Activated caspases cleave many vital cellular proteins and break up the nuclear scaffold and cytoskeleton .
Result of Action
Similar compounds have been found to induce apoptosis in cells, leading to cell death .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-[(3-nitrobenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c1-20-13(17)11-10(5-6-21-11)14-12(16)8-3-2-4-9(7-8)15(18)19/h2-4,7H,5-6H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIACRULQQPHGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CCS1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-((2-oxo-2-phenylethyl)thio)-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2434133.png)

![N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2434137.png)


![11-[2-[3-Hydroxy-4-[4-(4-methoxyphenyl)pyrazolidin-3-yl]phenoxy]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2434141.png)
![N-(2-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2434142.png)


